Cas no 2229477-32-9 (1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine)

1-(2,4-Dimethoxypyridin-3-yl)cyclobutylmethanamine is a specialized organic compound featuring a cyclobutylmethanamine core substituted with a 2,4-dimethoxypyridin-3-yl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of the dimethoxypyridine moiety enhances electron density, facilitating selective functionalization, while the cyclobutyl ring contributes to steric constraints, influencing molecular conformation and binding interactions. Its amine functionality allows for further derivatization, making it a versatile intermediate in medicinal chemistry. The compound is particularly valuable in the development of bioactive molecules, where its balanced lipophilicity and structural rigidity can optimize pharmacokinetic properties. High-purity synthesis ensures reproducibility for research and industrial applications.
1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine structure
2229477-32-9 structure
Product Name:1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine
CAS No:2229477-32-9
MF:C12H18N2O2
MW:222.283523082733
CID:6030054
PubChem ID:165853711
Update Time:2025-06-15

1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine
    • [1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
    • 2229477-32-9
    • EN300-1796494
    • Inchi: 1S/C12H18N2O2/c1-15-9-4-7-14-11(16-2)10(9)12(8-13)5-3-6-12/h4,7H,3,5-6,8,13H2,1-2H3
    • InChI Key: GXEYBOUQTNBNQK-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(C=1C1(CN)CCC1)OC

Computed Properties

  • Exact Mass: 222.136827821g/mol
  • Monoisotopic Mass: 222.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 57.4Ų

1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1796494-0.05g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
0.05g
$1537.0 2023-09-19
Enamine
EN300-1796494-0.1g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
0.1g
$1610.0 2023-09-19
Enamine
EN300-1796494-0.25g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
0.25g
$1683.0 2023-09-19
Enamine
EN300-1796494-0.5g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
0.5g
$1757.0 2023-09-19
Enamine
EN300-1796494-1.0g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
1g
$1829.0 2023-05-27
Enamine
EN300-1796494-2.5g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
2.5g
$3585.0 2023-09-19
Enamine
EN300-1796494-5.0g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
5g
$5304.0 2023-05-27
Enamine
EN300-1796494-10.0g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
10g
$7866.0 2023-05-27
Enamine
EN300-1796494-1g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
1g
$1829.0 2023-09-19
Enamine
EN300-1796494-5g
[1-(2,4-dimethoxypyridin-3-yl)cyclobutyl]methanamine
2229477-32-9
5g
$5304.0 2023-09-19

Additional information on 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine

Comprehensive Overview of 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine (CAS No. 2229477-32-9)

1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine (CAS No. 2229477-32-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyclobutylmethanamine core with a 2,4-dimethoxypyridine moiety, making it a valuable intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a building block for kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine.

The compound's CAS number 2229477-32-9 serves as a critical identifier in chemical databases, ensuring accurate tracking in global supply chains. Its pyridine derivatives are known for their electron-rich aromatic systems, which contribute to interactions with biological targets. Recent studies highlight the growing demand for heterocyclic amines like this compound in the development of next-generation antidepressants and neuroprotective agents, addressing widespread concerns about mental health and neurodegenerative diseases.

From a synthetic chemistry perspective, 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine exemplifies modern strategies in scaffold hopping – a technique frequently searched by medicinal chemists aiming to optimize drug candidates. The dimethoxy groups enhance solubility while the cyclobutyl ring introduces conformational restraint, topics frequently discussed in Q&A forums about bioavailability improvement. Analytical techniques such as HPLC purity analysis and LC-MS characterization are essential for quality control, reflecting industry standards for high-value intermediates.

Environmental and regulatory aspects of CAS 2229477-32-9 comply with REACH and FDA guidelines for research chemicals, a hot topic among sustainability-focused researchers. The compound's stability under various pH conditions makes it suitable for prodrug development, answering frequent queries about pH-sensitive drug delivery systems. Patent literature reveals its utility in catalytic asymmetric synthesis methods, connecting to trending searches about green chemistry innovations.

In material science applications, the 2,4-dimethoxypyridine segment contributes to ligand design for transition metal complexes, relevant to OLED materials research. The primary amine functionality allows for diverse derivatization, addressing common questions about click chemistry compatibility. Thermal analysis data (available upon request) supports its use in high-temperature reactions, a key consideration for process chemists.

Market analysts note increasing procurement of 2229477-32-9 by CROs specializing in fragment-based drug discovery, reflecting industry shifts toward small molecule therapeutics. The compound's logP value (predicted 1.8-2.2) positions it favorably within Lipinski's rule of five parameters, a frequent search term among computational chemists. Recent publications have explored its metabolic stability in liver microsome assays, contributing to discussions about first-pass metabolism challenges.

Safety documentation for 1-(2,4-dimethoxypyridin-3-yl)cyclobutylmethanamine emphasizes standard laboratory precautions, with MSDS available from certified suppliers. Its classification as a non-hazardous research chemical facilitates international shipping, addressing logistical questions from global research teams. Storage recommendations (-20°C under argon) align with best practices for amine-containing compounds, a practical concern for bench chemists.

Future research directions may explore the compound's potential in proteolysis targeting chimeras (PROTACs), a rapidly growing field in targeted protein degradation. The cyclobutane strain energy (calculated 26.5 kcal/mol) offers interesting possibilities for conformational drug design, connecting to academic debates about ring strain utilization. As synthetic methodologies advance, this compound continues to demonstrate versatility across multiple domains of chemical research.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.